molecular formula C11H8ClF3O B12965117 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B12965117
M. Wt: 248.63 g/mol
InChI Key: ZSAAEOHNHVJKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is a high-purity organic compound offered for research and development purposes. This dihydronaphthalenone derivative is primarily valued as a key chemical intermediate in medicinal chemistry and organic synthesis . Its molecular structure, featuring both chloro and trifluoromethyl substituents on the naphthalene core, is strategically designed to enhance bioactivity and selectivity, making it a valuable building block in the discovery of new therapeutic agents . Compounds based on the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold have demonstrated significant research interest due to their anti-inflammatory and anti-tumor activities . Specifically, related DHN derivatives have been studied as novel modifiers of allergic and inflammatory responses . Research indicates that such compounds can produce anti-neuroinflammatory effects on activated microglial cells, which play a key role in inflammatory neurodegenerative diseases in the central nervous system (CNS) . The mechanism of action for this biological activity is often linked to the inhibition of the NF-κB activation pathway, leading to the down-regulation of pro-inflammatory cytokines like TNF-α and IL-6 . As such, this compound serves as a critical precursor in the synthesis of molecules with potential for treating CNS disorders and inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClF3O

Molecular Weight

248.63 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8ClF3O/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5H,1-3H2

InChI Key

ZSAAEOHNHVJKPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthalenones .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented in several research articles. For instance, a study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro tests have revealed significant inhibition of bacterial growth at low concentrations .

Material Science Applications

Fluorinated Polymers
The trifluoromethyl group in the compound contributes to its potential in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance their properties, making them suitable for high-performance applications in electronics and coatings .

Organic Light Emitting Diodes (OLEDs)
Another innovative application is in the field of OLEDs. The compound can be utilized as a dopant to improve the efficiency and color purity of light-emitting layers. Studies have indicated that devices incorporating this compound exhibit enhanced luminescent properties compared to traditional materials .

Synthesis and Case Studies

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key methods include:

  • Electrophilic Aromatic Substitution : This method introduces the chloro and trifluoromethyl groups onto the naphthalene ring.
  • Reduction Reactions : Subsequent reduction steps convert the precursors into the desired dihydronaphthalenone structure.

Case Study: Anticancer Efficacy
A notable case study involved testing the compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to existing chemotherapeutic agents .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)20Induction of oxidative stress

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and their biological or physicochemical properties:

Compound Name Substituents (Positions) Key Properties/Activities Reference(s)
6-Chloro-7-(trifluoromethyl)-DHN Cl (6), CF₃ (7) High lipophilicity; potential anti-inflammatory/neuroprotective activity (inferred)
7-Chloro-6-(trifluoromethyl)-DHN (Isomer) Cl (7), CF₃ (6) Positional isomer; similar lipophilicity; uncharacterized bioactivity
6m (DHN derivative) Cl (6), NO₂ (7) Potent anti-neuroinflammatory activity (IC₅₀ = 1.2 µM); NF-κB inhibition
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Br (7), benzylidene (2) Anticandidate activity; crystal structure reveals chair conformation and C–H···π interactions
(E)-7-Fluoro-2-(2-CF₃-benzylidene)-DHN F (7), CF₃-benzylidene (2) Synthesized via Claisen-Schmidt condensation; structural basis for protein interactions
7-Methoxy-DHN derivatives OMe (7) Antioxidant and antimicrobial properties; lower metabolic stability vs. halogenated DHNs

Key Comparisons

Substituent Effects on Bioactivity: Halogenated Derivatives: Chlorine and bromine at position 7 (e.g., 7-bromo-DHN) enhance cell permeability and binding to hydrophobic protein pockets . The trifluoromethyl group in 6-Chloro-7-(trifluoromethyl)-DHN may similarly improve metabolic stability and target engagement compared to non-halogenated DHNs. Electron-Withdrawing vs. Methoxy (OMe) groups, being electron-donating, reduce reactivity but improve solubility .

Synthetic Accessibility :

  • 6-Chloro-7-(trifluoromethyl)-DHN can be synthesized via Claisen-Schmidt condensation , a method validated for analogous DHN derivatives . However, introducing -CF₃ at position 7 may require specialized fluorinating agents, increasing synthetic complexity compared to methoxy or bromo analogues.

Crystallographic and Conformational Insights: The DHN core adopts a chair conformation in the cyclohexanone ring, as seen in (E)-7-bromo-DHN . Substituents like -CF₃ may influence dihedral angles between aromatic rings, affecting molecular packing and crystal stability. Weak hydrogen bonds (e.g., C–H···O) and π-π interactions dominate the crystal structures of halogenated DHNs, which could inform co-crystallization studies with target proteins .

Toxicity and Selectivity :

  • Chlorinated DHNs (e.g., 6m) exhibit low cytotoxicity in microglial cells (IC₅₀ > 50 µM), suggesting favorable safety profiles . The trifluoromethyl group may further reduce off-target effects by enhancing selectivity for hydrophobic binding pockets.

Biological Activity

6-Chloro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1092347-90-4) is a synthetic compound belonging to the naphthalene derivative family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula for this compound is C11H8ClF3OC_{11}H_8ClF_3O with a molecular weight of 248.63 g/mol. Its structure features a chloro group and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
IUPAC Name7-chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
CAS Number1092347-90-4
Molecular Weight248.63 g/mol
Chemical FormulaC11H8ClF3O

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases and downregulate anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cell lines .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

The mechanisms by which this compound exerts its effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death .
  • Inhibition of Key Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway .

Case Studies

Several case studies have explored the biological activity of naphthalene derivatives:

  • Study on Mitochondrial Function : A study demonstrated that naphthoquinones could disrupt mitochondrial function by inducing permeability transition pore opening, which is critical for apoptosis .
  • In Vitro Testing : Various in vitro assays have shown that derivatives like this compound exhibit significant cytotoxicity against human cancer cell lines at micromolar concentrations .

Safety and Toxicology

While promising in therapeutic applications, safety evaluations are crucial. The compound's safety profile includes potential hazards such as irritation and toxicity at high doses. Standard safety data indicate:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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